Home > Products > Screening Compounds P82 > 1-Cyclohexyl-3-methoxybenzene
1-Cyclohexyl-3-methoxybenzene - 41876-58-8

1-Cyclohexyl-3-methoxybenzene

Catalog Number: EVT-8947116
CAS Number: 41876-58-8
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclohexyl-3-methoxybenzene, also known as a derivative of methoxybenzene, is a compound that has garnered attention due to its structural similarities with known psychoactive substances such as tramadol and phencyclidine. This compound is classified as a novel psychoactive substance (NPS) and has been investigated for its pharmacological effects, particularly in relation to its stereoisomers: ortho, meta, and para.

Source and Classification

1-Cyclohexyl-3-methoxybenzene was first identified in Europe around 2012. It belongs to a class of compounds that are often synthesized for recreational use and has been reported in various contexts related to drug abuse. The compound's classification as a novel psychoactive substance indicates that it is not yet fully understood in terms of its long-term effects on human health and safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-cyclohexyl-3-methoxybenzene derivatives typically involves several chemical reactions. A notable method includes the use of cyclohexyl derivatives combined with methoxy groups through various organic synthesis techniques. The general process may involve:

  1. Reagents: Cyclohexyl bromide or chloride, methanol, base (such as potassium carbonate), and solvents (like acetone).
  2. Procedure:
    • The cyclohexyl halide is reacted with methanol in the presence of a base to facilitate the substitution reaction.
    • The mixture is heated under reflux conditions to promote the reaction.
    • Post-reaction, the product is purified through crystallization or distillation.

This method allows for the production of 1-cyclohexyl-3-methoxybenzene in a relatively straightforward manner suitable for laboratory settings .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-cyclohexyl-3-methoxybenzene can be represented by its chemical formula C10H14OC_{10}H_{14}O. The structure consists of a cyclohexyl group attached to a benzene ring that has a methoxy group (-OCH₃) at the para position. The compound’s molecular weight is approximately 150.22 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

1-Cyclohexyl-3-methoxybenzene can undergo various chemical reactions typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution reactions.
  • Oxidation: Under certain conditions, it can be oxidized to form phenolic compounds.
  • Reduction: It may also undergo reduction reactions leading to various cycloalkane derivatives.

These reactions highlight its potential for further functionalization in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 1-cyclohexyl-3-methoxybenzene derivatives involves their interaction with central nervous system receptors. Studies indicate that these compounds can modulate opioid receptors similarly to tramadol and phencyclidine, leading to effects such as:

  • Analgesia: Inducing pain relief through modulation of pain pathways.
  • Sensorimotor Impairment: Affecting visual processing and motor coordination in experimental models .

The pharmacological profile suggests that these compounds may present risks associated with their psychoactive effects.

Physical and Chemical Properties Analysis

Physical Properties

1-Cyclohexyl-3-methoxybenzene typically exhibits:

  • Appearance: Colorless liquid or solid form depending on purity.
  • Boiling Point: Approximately 180 °C.
  • Melting Point: Variable depending on purity but generally above room temperature.

Chemical Properties

The compound is relatively stable under standard conditions but may react with strong oxidizing agents. Its solubility in organic solvents makes it suitable for various applications in organic chemistry.

Applications

Scientific Uses

1-Cyclohexyl-3-methoxybenzene has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new analgesics or psychoactive medications.
  • Chemical Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Behavioral Studies: In animal models to investigate the pharmacological effects related to psychoactive substances .
Introduction to 1-Cyclohexyl-3-methoxybenzene in the Context of Novel Psychoactive Substances (NPS)

Emergence and Classification Within the European NPS Market

1-Cyclohexyl-3-methoxybenzene first appeared on the European drug market in February 2012, when Austrian authorities identified an unknown white powder through forensic analysis. This substance represented a new chemical entity not previously documented in international drug monitoring databases [1] [6]. The European Monitoring Centre for Drugs and Drug Addiction subsequently classified it under the category of "other substances"—a designation for novel psychoactive substances that cannot be readily categorized into established groups such as synthetic cathinones, cannabinoids, or phenethylamines [1].

The substance initially reached the market as an unresolved racemic mixture containing its three positional isomers (ortho, meta, and para configurations), creating significant analytical challenges for drug identification laboratories [1] [6]. This chemical ambiguity reflects a strategic approach by illicit manufacturers to complicate forensic detection and delay regulatory responses. According to seizure data and chemical profiling, 1-Cyclohexyl-3-methoxybenzene derivatives have appeared primarily through online distribution channels, often misrepresented as "research chemicals" or "legal highs" [1].

Table 1: European Emergence Timeline of 1-Cyclohexyl-x-methoxybenzene Derivatives

YearEventCountryForm
2012First identificationAustriaWhite powder
2012-2015Documented in EU Early Warning SystemMultiple European countriesPowder and tablets
2017First pharmacological characterizationResearch literatureLaboratory samples
2021Comprehensive pharmaco-toxicological studyResearch literatureSynthesized isomers

The classification challenges presented by 1-Cyclohexyl-3-methoxybenzene derivatives stem from their structural novelty and lack of documented human use. Unlike many novel psychoactive substances that are derivatives of known controlled substances, these compounds occupy a distinct chemical space that complicates regulatory classification under analog legislation frameworks [6] [7].

Structural Analogies to Tramadol and Phencyclidine: Implications for Substitution and Abuse Potential

The molecular architecture of 1-Cyclohexyl-3-methoxybenzene reveals strategic design elements that target specific neuropharmacological pathways. The compound features a cyclohexyl group linked via a methoxybenzene moiety, creating a hybrid structure that incorporates key pharmacophores from both tramadol (a synthetic opioid analgesic) and phencyclidine (a dissociative anesthetic) [1] [6]. This deliberate molecular mimicry enables interaction with multiple central nervous system targets while avoiding precise structural duplication of controlled substances [4].

Tramadol-like elements include the benzene ring with methoxy substituents and the cyclohexane moiety, which resembles tramadol's cyclohexanol group. These structural features potentially facilitate monoamine reuptake inhibition, a mechanism central to tramadol's analgesic and psychoactive properties [1] [6]. Simultaneously, the spatial orientation of the cyclohexyl group relative to the aromatic system creates phencyclidine-like geometry that may facilitate interaction with N-methyl-D-aspartate receptors—phencyclidine's primary site of action [1] [2].

Table 2: Structural and Pharmacological Comparison with Reference Compounds

Structural Feature1-Cyclohexyl-3-methoxybenzeneTramadolPhencyclidine
Aromatic systemMethoxy-substituted benzeneDimethoxyphenyl ringPiperidine ring
Aliphatic componentCyclohexyl groupCyclohexanol groupCyclohexyl group
Connecting moietyDirect bondDimethylaminomethyl bridgePiperidine linkage
Primary molecular targetsUndefined multi-target activityMu-opioid receptor & monoamine transportersN-methyl-D-aspartate receptor
Opioid receptor activityInactiveWeak partial agonistInactive

Pharmacological characterization has revealed complex mechanisms that validate these structural predictions. In vitro studies using calcium mobilization assays in Chinese Hamster Ovary cells expressing human recombinant opioid receptors demonstrated that 1-Cyclohexyl-3-methoxybenzene stereoisomers (like tramadol) show no activity at mu, kappa, or delta opioid receptors [1] [2]. This finding was particularly significant given the structural similarities to tramadol, confirming that the observed in vivo effects must involve non-opioid pathways [1].

Mouse behavioral studies demonstrated that systemic administration of 1-Cyclohexyl-3-methoxybenzene stereoisomers produces a distinctive constellation of effects overlapping with both reference compounds: sensorimotor disturbances resembling phencyclidine-induced dissociation, coupled with tramadol-like alterations in pain threshold and spontaneous motor activity [1] [6]. The partial reversal of visual sensorimotor impairment by naloxone administration suggests complex mechanisms involving both opioid and non-opioid pathways, despite the lack of direct receptor binding [1] [2]. This pharmacological profile positions 1-Cyclohexyl-3-methoxybenzene as a concerning substance with potential abuse liability stemming from its dual mechanisms of action and ability to produce psychoactive experiences comparable to established drugs of abuse [1] [6].

Legal and Regulatory Gray Zones in Global Drug Policy

The legal status of 1-Cyclohexyl-3-methoxybenzene derivatives exemplifies the challenges that novel psychoactive substances pose to contemporary drug control frameworks. These compounds navigate regulatory gaps through several mechanisms: (1) absence from international scheduling conventions; (2) positional isomer variations that create definitional ambiguities; and (3) marketing as non-ingestible "research chemicals" to circumvent consumer protection regulations [1] [7].

In the European Union, the compound's initial appearance triggered notification through the Early Warning System under Council Decision 2005/387/JHA [1]. However, the racemic nature of seized material complicated regulatory responses, as different stereoisomers may exhibit varying pharmacological profiles and thus require distinct scheduling considerations [1] [6]. The United Kingdom's Psychoactive Substances Act 2016 established a broad definition covering "any substance capable of producing a psychoactive effect" in humans [7] [9]. This legislation theoretically encompasses 1-Cyclohexyl-3-methoxybenzene derivatives based on their demonstrated effects in mouse models, though practical enforcement faces significant challenges:

  • Forensic Identification Difficulties: The lack of reference standards for positional isomers necessitates sophisticated analytical techniques (e.g., chiral chromatography, nuclear magnetic resonance spectroscopy) not routinely available in forensic laboratories [1] [6].
  • Psychoactivity Determination: The UK Home Office forensic strategy requires demonstration of psychoactivity through receptor binding or functional assays at specific molecular targets (cannabinoid, GABA-A, serotonin, N-methyl-D-aspartate, opioid receptors, or monoamine transporters) [9]. The complex multi-target pharmacology of 1-Cyclohexyl-3-methoxybenzene complicates this categorization.
  • International Coordination Gaps: Without international scheduling through the United Nations drug control conventions, control measures remain fragmented, allowing jurisdictional arbitrage where substances banned in one country emerge in less regulated markets [7].

Research indicates that generic legislation approaches may inadvertently increase risks by encouraging rapid molecular modifications that produce new unscheduled compounds with potentially greater toxicity [7] [9]. The case of 1-Cyclohexyl-3-methoxybenzene derivatives illustrates how structural ambiguities—particularly regarding stereochemistry and isomerism—create significant obstacles for drug control frameworks that rely on precise chemical definitions [1] [6].

Properties

CAS Number

41876-58-8

Product Name

1-Cyclohexyl-3-methoxybenzene

IUPAC Name

1-cyclohexyl-3-methoxybenzene

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3

InChI Key

LFLKITSXQSAZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.